molecular formula C18H16N2O5 B12854990 3-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid

3-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B12854990
M. Wt: 340.3 g/mol
InChI Key: FGXFTFVYSPACAW-UHFFFAOYSA-N
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Description

3-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound that features a biphenyl core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration, and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

Scientific Research Applications

3-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrrolidine-3-carbonyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid: Unique due to the presence of both nitro and pyrrolidine-3-carbonyl groups.

    3-Nitro-2’-(pyrrolidine-2-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a different position of the pyrrolidine carbonyl group.

    3-Nitro-2’-(pyrrolidine-1-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid: Another isomer with the pyrrolidine carbonyl group at a different position.

Uniqueness

3-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

2-nitro-4-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid

InChI

InChI=1S/C18H16N2O5/c21-17(12-7-8-19-10-12)14-4-2-1-3-13(14)11-5-6-15(18(22)23)16(9-11)20(24)25/h1-6,9,12,19H,7-8,10H2,(H,22,23)

InChI Key

FGXFTFVYSPACAW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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